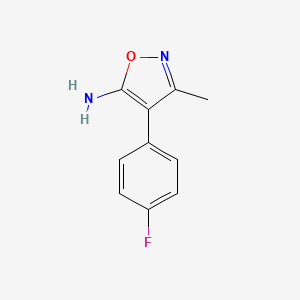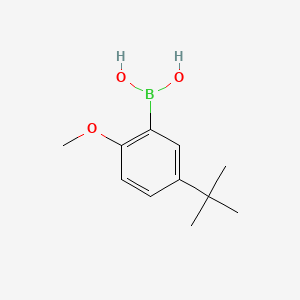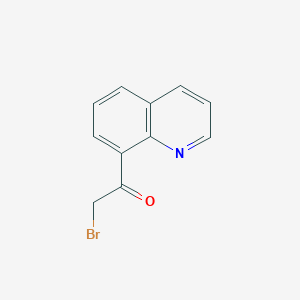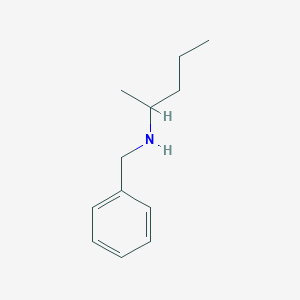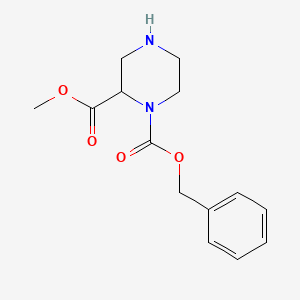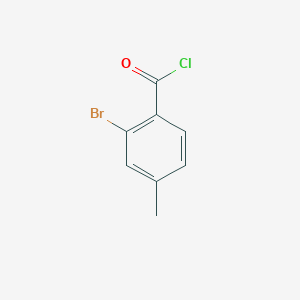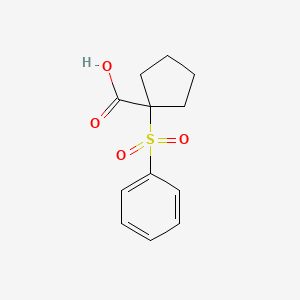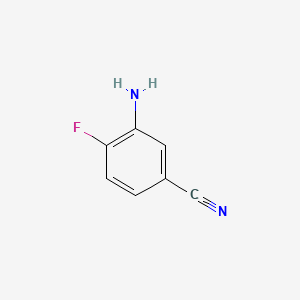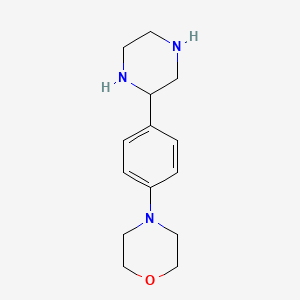
4-(4-Piperazin-2-yl-phenyl)morpholin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
De Novo Assembly of Highly Substituted Morpholines and Piperazines
The research presented in this study introduces a versatile de novo synthesis of morpholine and piperazine rings using multicomponent reaction chemistry. This method allows for further substitution at up to four positions, providing a scaffold synthesis strategy that can meet the demand for novel building blocks and nontraditional scaffolds previously inaccessible .
Synthesis of Novel Quinolone and Quinoline-2-carboxylic Acid Amides
This paper describes the synthesis of novel quinolone and quinoline-2-carboxylic acid amides that contain a 4-morpholin-4-yl-phenyl moiety. The approach allows for late-stage diversification and has yielded potent 5HT1B antagonists, with preliminary structure-activity relationship (SAR) data presented .
Synthesis and Antimicrobial Activity of Morpholinyl/Piperazinylbenzothiazines
The synthesis of structurally diverse morpholinyl/piperazinylbenzothiazines is achieved through the reaction of substituted 1,4-benzothiazines with morpholine/N-(2-hydroxyethyl)piperazine. These compounds have demonstrated significant antimicrobial activity against bacterial species such as E. coli and Bacillus cereus .
Antioxidant Properties of Piperazin-1´-yl Moiety Containing Compounds
Compounds containing a 4´-(substituted phenyl)piperazin-1´-yl fragment were screened for their antioxidant profile using ABTS•+ and FRAP assays. The study found promising antioxidant potential in these compounds and discussed the structure–antioxidant properties relationships .
Molecular Structure of a Fluorophenyl Piperazinyl Morpholine Compound
The molecular structure of a compound containing a fluorophenyl piperazinyl morpholine moiety is characterized, with the morpholine ring adopting a chair conformation and the piperazine ring being puckered. The crystal structure is stabilized by C—H•••O interactions and C—H•••π interactions .
Biginelli Synthesis of Dihydropyrimidinone Derivatives
The Biginelli synthesis is utilized to create dihydropyrimidinone derivatives containing piperazine/morpholine moieties. The method is efficient and yields good results, with the three-dimensional structure of one such compound confirmed by X-ray crystallography .
Spectroscopic Characterization of a Chemotherapeutic Agent
Quantum chemical calculations were used to characterize a novel functionalized triazoline-3-thione compound with substituted piperazine and adamantyl substituents. The study provides detailed interpretations of infrared and Raman spectra and investigates the molecule's electric dipole moment, polarizability, and hyperpolarizability .
Inhibitory Activity of Isothiazolyl Morpholines and Piperazines
The synthesis of novel triaryl-substituted isothiazolyl morpholines and piperazines is described, and some of these compounds were evaluated as inhibitors of acetylcholinesterase, showing potential for therapeutic applications .
Asymmetric Synthesis of Bicyclic Azetidin-2-ones
An asymmetric synthesis method for 4-formyl-1-(2- and 3-haloalkyl)azetidin-2-ones is developed, which serves as a precursor for the synthesis of enantiomerically enriched bicyclic azetidin-2-ones, including piperazine, morpholine, and 1,4-diazepane annulated beta-lactams .
Ozonation of Piperidine, Piperazine, and Morpholine
This study investigates the reaction of piperidine, piperazine, and morpholine with ozone. The compounds can be degraded with ozone, and the study provides insights into the kinetics, stoichiometry, product formation, and mechanistic considerations of these reactions .
Wissenschaftliche Forschungsanwendungen
Entwicklung von antimikrobiellen Wirkstoffen
Diese Verbindung wurde hinsichtlich ihres Potenzials untersucht, die antimikrobielle Aktivität bestehender Medikamente zu verbessern. Zum Beispiel wurde sie in Norfloxacin-Analoga integriert, um deren Wirksamkeit gegen resistente Bakterienstämme zu verbessern . Die Hybridmoleküle zielen darauf ab, eine neue Bindungsmode an die DNA-Gyrase zu erreichen, wodurch die antibakterielle Wirkung verstärkt und quinolonresistente Bakterien bekämpft werden.
Anti-Biofilm-Eigenschaften
Die gleichen oben genannten Norfloxacin-Hybride weisen auch Anti-Biofilm-Aktivitäten auf . Biofilme sind schützende Schichten, die Bakterien bilden, um sich vor Antibiotika zu schützen. Durch die Verhinderung der Biofilmbildung können diese Verbindungen Infektionen möglicherweise effektiver behandeln und eine chronische bakterielle Besiedlung verhindern.
Forschung zur Antibiotikaresistenz
Die Forschung zu den Mechanismen der Antibiotikaresistenz hat diese Verbindung verwendet, um zu verstehen, wie Bakterien den Auswirkungen von Medikamenten wie Fluorchinolonen entgehen . Sie hilft bei der Untersuchung der permeabilitätsbasierten Resistenz und der effluxbasierten Resistenz und liefert Einblicke in die Entwicklung effektiverer Antibiotika.
Krebsforschung
“4-(4-Piperazin-2-yl-phenyl)morpholin” wurde auf seine Antitumoraktivität untersucht. Einige Studien haben gezeigt, dass Derivate dieser Verbindung moderate Wirkungen auf Nierenzellkrebslinien aufweisen . Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer Krebstherapien hin, insbesondere für nierengebundene Krebserkrankungen.
Enzymhemmungsstudien
Die Verbindung wurde in Molekül-Docking-Studien verwendet, um ihre Wechselwirkung mit Enzymen wie Oxidoreduktase zu simulieren . Diese Studien helfen beim Verständnis, wie die Verbindung bakterielle Enzyme hemmen kann, was zu ihrem Potenzial als antibakterieller Wirkstoff beiträgt.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-piperazin-2-ylphenyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-3-13(17-7-9-18-10-8-17)4-2-12(1)14-11-15-5-6-16-14/h1-4,14-16H,5-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAZSKWNEMNKGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590137 |
Source


|
| Record name | 4-[4-(Piperazin-2-yl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
864685-27-8 |
Source


|
| Record name | 4-[4-(2-Piperazinyl)phenyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864685-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(Piperazin-2-yl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

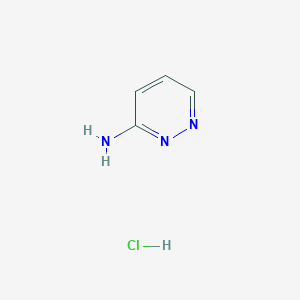
![Octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1285337.png)
![[1-(Thiophen-2-yl)cyclohexyl]methanamine](/img/structure/B1285342.png)
